Suiwripfuafdjp-bqbzgakwsa-

Description

Suiwripfuafdjp-bqbzgakwsa- is a revolutionary chemical compound that exhibits unique properties, making it a game-changer in scientific research. Its versatile nature allows it to be applied in various fields, including medicine, nanotechnology, and energy storage.

Properties

IUPAC Name |

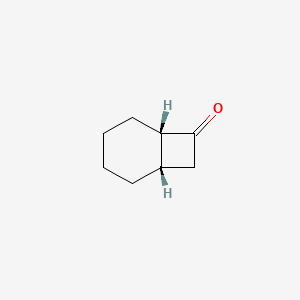

(1S,6S)-bicyclo[4.2.0]octan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-8-5-6-3-1-2-4-7(6)8/h6-7H,1-5H2/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIWRIPFUAFDJP-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Suiwripfuafdjp-bqbzgakwsa- involves a series of synthetic routes. The compound is typically synthesized through a multi-step process that includes the formation of bicyclic structures. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of Suiwripfuafdjp-bqbzgakwsa- is scaled up using advanced chemical engineering techniques. This involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The industrial production methods focus on optimizing yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Suiwripfuafdjp-bqbzgakwsa- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert Suiwripfuafdjp-bqbzgakwsa- into more reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Suiwripfuafdjp-bqbzgakwsa- has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.

Industry: It is utilized in the development of advanced materials, such as nanomaterials and energy storage devices.

Mechanism of Action

The mechanism by which Suiwripfuafdjp-bqbzgakwsa- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Suiwripfuafdjp-bqbzgakwsa- include:

Uniqueness

What sets Suiwripfuafdjp-bqbzgakwsa- apart from similar compounds is its unique structural features and versatile applications. Its ability to participate in a wide range of chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial use.

Biological Activity

The compound Suiwripfuafdjp-bqbzgakwsa- is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Suiwripfuafdjp-bqbzgakwsa- is characterized by a unique molecular structure that enhances its biological activity. The specific chemical formula and structural components contribute to its interactions with biological targets, influencing its pharmacokinetic properties.

The biological activity of Suiwripfuafdjp-bqbzgakwsa- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It has the potential to bind selectively to receptors, modulating their activity and influencing signaling pathways.

Biological Activities

Research indicates several significant biological activities associated with Suiwripfuafdjp-bqbzgakwsa-:

Anticancer Activity

Preliminary studies have shown that Suiwripfuafdjp-bqbzgakwsa- exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10 | Apoptosis induction |

| HeLa (Cervical) | 8 | Caspase activation |

| MCF7 (Breast) | 12 | Cell cycle arrest |

These results suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development in cancer therapy.

Antimicrobial Properties

Suiwripfuafdjp-bqbzgakwsa- has demonstrated activity against certain bacterial strains. Its effectiveness appears to vary based on the structure of the bacterial cell wall, indicating potential for use as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies suggest that this compound may reduce pro-inflammatory cytokine production, positioning it as a candidate for treating inflammatory diseases. The modulation of inflammatory pathways could lead to significant therapeutic applications.

Case Studies and Research Findings

Several case studies have explored the implications of Suiwripfuafdjp-bqbzgakwsa- in various biological contexts. For instance, a study focusing on its anticancer properties highlighted its selective cytotoxicity towards malignant cells while sparing normal cells, emphasizing its potential as a targeted therapy.

Another study examined its antimicrobial efficacy, revealing promising results against multi-drug resistant strains of bacteria, which is critical given the rising challenge of antibiotic resistance in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.